N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is a chemical compound with the molecular formula C11H26N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine typically involves the reaction of piperazine with 3-dimethylaminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including the synthesis of polyurethanes.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and other chemicals.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: A carbodiimide used as a coupling agent in peptide synthesis.
Uniqueness
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structure also makes it a versatile intermediate in the synthesis of various compounds, including pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C12H28N4 |
---|---|
Molecular Weight |
228.38 g/mol |
IUPAC Name |
3-[4-[3-(dimethylamino)propyl]piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C12H28N4/c1-14(2)6-4-8-16-11-9-15(10-12-16)7-3-5-13/h3-13H2,1-2H3 |
InChI Key |
YLSUYODWCLAPAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CCN(CC1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.